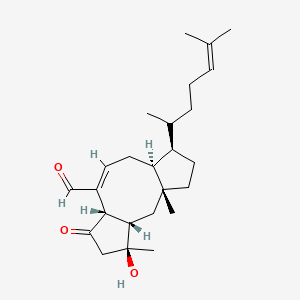

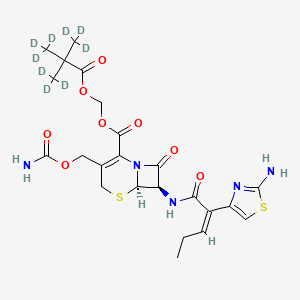

3-Hydroxy-5-oxo-ophiobola-7,19-dien-25-al

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

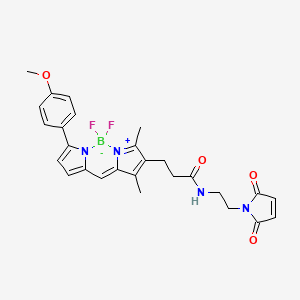

Ophiobolin C is a sesterterpenoid compound that belongs to the ophiobolin family of natural products. These compounds are characterized by a unique 5-8-5 tricyclic skeleton and are primarily isolated from fungi, particularly species of the genera Bipolaris and Aspergillus . Ophiobolin C exhibits significant cytotoxicity and has potential medicinal applications due to its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of ophiobolin C involves a bifunctional terpene synthase that catalyzes both chain elongation and cyclization . In Aspergillus ustus, the biosynthesis pathway includes the action of an unclustered oxidase that catalyzes dehydrogenation at specific sites . In a laboratory setting, the production of ophiobolin C can be achieved through heterologous expression in Escherichia coli, where the overexpression of codon-optimized genes and modulation of culture conditions significantly enhance yield .

Industrial Production Methods: Industrial production of ophiobolin C involves metabolic engineering and whole-cell biotransformation methods. By enhancing the expression of key biosynthetic genes and optimizing the supply of precursors and cofactors, high yields of ophiobolin C can be achieved . The use of ethanol and fatty acids as substrates has been shown to further improve production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ophiobolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving ophiobolin C include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target derivative .

Major Products Formed: The major products formed from the reactions of ophiobolin C include various ophiobolin derivatives, such as ophiobolin K and other structurally related compounds .

Scientific Research Applications

Ophiobolin C has a wide range of scientific research applications due to its biological activities. In chemistry, it is studied for its unique structure and potential as a lead compound for drug development . In biology and medicine, ophiobolin C is investigated for its cytotoxic effects on cancer cells and its potential as an antineoplastic agent . Additionally, it has applications in the study of apoptosis and as a chemokine receptor 5 antagonist . In industry, ophiobolin C is explored for its potential use as a nematicide and other agricultural applications .

Mechanism of Action

Ophiobolin C exerts its effects through multiple mechanisms. It inhibits human chemokine receptor 5 binding to the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells . This blockade is considered a potential mode of action for the treatment of HIV-1 infection . Additionally, ophiobolin C induces apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ophiobolin C include other members of the ophiobolin family, such as ophiobolin A, ophiobolin B, and ophiobolin K . These compounds share the same tricyclic skeleton but differ in their functional groups and biological activities .

Uniqueness: Ophiobolin C is unique due to its specific functional groups, including a hydroxy group at position 3, an oxo group at position 5, and a formyl group at position 7 .

Properties

CAS No. |

19022-51-6 |

|---|---|

Molecular Formula |

C25H38O3 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(1R,3S,4S,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1 |

InChI Key |

PLWMYIADTRHIMY-LPPUBPALSA-N |

Isomeric SMILES |

CC(CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@@](CC3=O)(C)O)/C=O)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)

![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)